molecular formula C9H19Cl3N4 B13551327 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride

Cat. No.: B13551327
M. Wt: 289.6 g/mol
InChI Key: MLTUCQVFQUPPCO-UHFFFAOYSA-N
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Description

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is a compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .

Scientific Research Applications

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H19Cl3N4

Molecular Weight

289.6 g/mol

IUPAC Name

(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride

InChI

InChI=1S/C9H16N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h6-7,11H,1-5,10H2,(H,12,13);3*1H

InChI Key

MLTUCQVFQUPPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CN=C(N2)CN.Cl.Cl.Cl

Origin of Product

United States

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